methyl 4-({8-chloro-2-methyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-5-yl}methyl)benzoate
Description
Methyl 4-({8-chloro-2-methyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-5-yl}methyl)benzoate (CAS: 1354547-26-4) is a pyridoindole derivative with a benzoate ester substituent. Its molecular formula is C₂₁H₂₁ClN₂O₂, and it has a molecular weight of 368.87 g/mol . The compound features a chloro substituent at position 8, a methyl group at position 2, and a methylene-linked benzoate ester at position 5 of the pyridoindole scaffold. It is cataloged as a research chemical with >97% purity, indicating its use in pharmaceutical or biochemical studies .
Properties
IUPAC Name |
methyl 4-[(8-chloro-2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c1-23-10-9-20-18(13-23)17-11-16(22)7-8-19(17)24(20)12-14-3-5-15(6-4-14)21(25)26-2/h3-8,11H,9-10,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPJUKZMKMASRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C3=C(N2CC4=CC=C(C=C4)C(=O)OC)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({8-chloro-2-methyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-5-yl}methyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Esterification: The chlorinated indole is reacted with methyl 4-formylbenzoate in the presence of a base like sodium hydride (NaH) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({8-chloro-2-methyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-5-yl}methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated position, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 with Pd/C catalyst.
Substitution: Nucleophiles like NH3 or RSH in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, methyl 4-({8-chloro-2-methyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-5-yl}methyl)benzoate serves as a building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions such as oxidation and reduction.
Biology
Biologically, this compound is being investigated for its potential as a biochemical probe . Its ability to interact with specific proteins or enzymes makes it a candidate for studying biological processes and mechanisms .
Medicine
The compound shows promise in the medical field due to its therapeutic properties , particularly:
- Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation.
- Antimicrobial Properties : Investigations into its effectiveness against various pathogens have shown potential for development as an antimicrobial agent .
Industry
In industrial applications, this compound is utilized in the creation of new materials with specific chemical properties. Its unique substitutions allow for tailored functionalities in material science .
Case Studies and Research Findings
Recent studies have highlighted the compound's potential:
- Antimicrobial Activity : A study demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli through zone of inhibition tests .
- Anticancer Research : Investigations into its cytotoxic effects on cancer cell lines have shown promising results that warrant further exploration .
Mechanism of Action
The mechanism of action of methyl 4-({8-chloro-2-methyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-5-yl}methyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s indole moiety allows it to bind to specific sites on proteins, potentially inhibiting their function or altering their activity. This interaction can trigger various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related pyridoindole derivatives:
Structural and Functional Insights
Substituent Effects on Bioactivity The chloro group at position 8 in the target compound may enhance electrophilic interactions in binding pockets compared to the methoxy group in the γ-carboline analogue (Compound 14) .
Physicochemical Properties
- The target compound lacks reported melting point or solubility data, unlike its imidazole-containing analog, which exhibits high water solubility (1:8) .
- The γ-carboline analogue (Compound 14) and sulfonamide derivative (Compound 17) provide detailed spectral data (e.g., NMR, IR), facilitating structural validation .
Toxicity Profile
- The target compound is classified for acute oral toxicity (Category 4) and skin/eye irritation (Category 2) , whereas safety data for analogs like Compound 17 are unspecified .
Synthetic Accessibility
- The target compound is synthesized via coupling reactions (similar to γ-carboline analogues), whereas the imidazole derivative uses Na₂S₂O₅-mediated cyclization in DMF .
Research Implications
- The benzoate ester in the target compound offers a modifiable site for prodrug development or esterase-targeted delivery.
- Structural comparisons highlight the need for further studies on solubility and thermal stability to optimize pharmacokinetics.
- Toxicity data suggest stringent handling protocols compared to less hazardous analogs like the γ-carboline derivative .
Biological Activity
Methyl 4-({8-chloro-2-methyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-5-yl}methyl)benzoate is a synthetic compound with a complex structure that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Compound Overview
- Chemical Formula : C21H21ClN2O2
- Molecular Structure : The compound features a chlorinated indole moiety fused with a benzoate ester. The presence of chlorine and methyl groups significantly influences its biological interactions.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Indole Core : Utilizing Fischer indole synthesis.
- Chlorination : Employing reagents such as thionyl chloride.
- Esterification : Reacting the chlorinated indole with methyl 4-formylbenzoate in the presence of sodium hydride (NaH) .
Antitumor Activity
Research indicates that derivatives of pyrido[4,3-b]indoles exhibit significant antitumor properties. In vitro studies have shown that compounds similar to this compound can inhibit tubulin polymerization and disrupt microtubule networks in cancer cells.
Key Findings :
- Compound 7k , a structural analog, demonstrated an IC50 value of 8.7 ± 1.3 μM against HeLa cells and effectively arrested the cell cycle at the G2/M phase while inducing apoptosis .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 7k | HeLa | 8.7 ± 1.3 | Tubulin inhibition |
Neuroprotective Effects
The biological activity of pyrido[4,3-b]indole derivatives extends to neuroprotection. Studies have shown that these compounds can modulate glutamate-dependent calcium ion uptake in neuronal tissues.
Research Insights :
- Derivatives have been synthesized with various substituents at position 8 and tested for neuroprotective activity .
| Substituent | Activity Type | Effect |
|---|---|---|
| Chlorine | Neuroprotective | Modulates calcium uptake |
| Methyl | Neuroprotective | Enhances synaptic function |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Tubulin Polymerization Inhibition : Similar compounds have been shown to bind to colchicine sites on tubulin, disrupting microtubule formation and leading to cell cycle arrest and apoptosis .
- Calcium Ion Modulation : The compounds influence calcium ion dynamics in neuronal cells, which is crucial for neuroprotective effects .
Case Studies and Experimental Data
Several studies have documented the biological activity of pyrido[4,3-b]indole derivatives:
- Antitumor Studies : A series of compounds were evaluated for their antiproliferative effects across various cancer cell lines (e.g., SGC-7901 and MCF-7), demonstrating moderate to strong activity depending on structural modifications.
- Neuropharmacological Evaluations : Compounds were tested for their ability to protect against neurodegenerative processes by assessing their impact on synaptic health and calcium regulation in experimental models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
